molecular formula C33H32FN2NaO4 B601592 Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt CAS No. 1659317-56-2

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt

Cat. No.: B601592
CAS No.: 1659317-56-2
M. Wt: 562.6 g/mol
InChI Key: HVVXDWFELLEWEX-SZIUKIKUSA-M
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Description

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt: is a chemical compound known for its role as an impurity in atorvastatin, a widely used statin medication. Atorvastatin is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme HMG-CoA reductase . The compound’s molecular formula is C33H32FN2O4Na, and it has a molecular weight of 562.62 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to monitor the product’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Uniqueness: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is unique due to its specific structural modifications, which provide insights into the metabolic pathways and potential side effects of atorvastatin. Its role as an impurity standard is crucial for ensuring the safety and efficacy of atorvastatin formulations .

Biological Activity

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a noted impurity of atorvastatin, a widely used statin for lowering cholesterol levels. Understanding the biological activity of this compound is essential for assessing its potential effects and implications in pharmacology and toxicology.

  • Molecular Formula : C₃₃H₃₃FN₂O₄
  • Molecular Weight : 540.63 g/mol
  • CAS Number : 1659317-56-2

This compound, as an impurity, shares structural similarities with atorvastatin, which influences its biological activity.

Atorvastatin, including its impurities like this compound, acts primarily as a competitive inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of HMG-CoA to mevalonate, a precursor to cholesterol and other sterols. By inhibiting this enzyme, atorvastatin effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels .

Lipid-Lowering Effects

Research indicates that atorvastatin and its derivatives significantly reduce plasma concentrations of total cholesterol, LDL-C, non-HDL-C, and triglycerides. This compound may exhibit similar lipid-lowering properties due to its structural relation to atorvastatin. The inhibition of HMG-CoA reductase leads to increased hepatic uptake of LDL particles through upregulation of LDL receptors .

Pleiotropic Effects

Beyond lipid-lowering effects, atorvastatin has been shown to exert pleiotropic effects that contribute to cardiovascular health:

  • Improvement in Endothelial Function : Statins enhance endothelial function by increasing nitric oxide availability.
  • Anti-inflammatory Properties : They reduce markers of inflammation such as C-reactive protein (CRP).
  • Stabilization of Atherosclerotic Plaques : Statins promote plaque stability, reducing the risk of rupture and subsequent cardiovascular events .

Colorectal Cancer Prevention

A study highlighted the role of atorvastatin in inhibiting colorectal adenoma formation in mouse models. Atorvastatin significantly reduced the multiplicity of microadenomas in tumor-free mice and altered gene expression associated with stem/progenitor cells. This suggests a potential role for atorvastatin and its impurities in cancer prevention strategies .

Hepatic Targeting

Recent research has focused on developing atorvastatin conjugates that target liver cells more effectively via the galactose-specific hepatic asialoglycoprotein receptor (ASGPR). These conjugates demonstrated enhanced stability and binding affinity compared to unmodified atorvastatin, indicating that impurities like this compound may play a role in targeted drug delivery systems .

Data Table: Biological Activity Summary

Biological Activity Mechanism/Effect Reference
HMG-CoA Reductase InhibitionDecreases cholesterol synthesis
LDL-C ReductionIncreases hepatic uptake of LDL
HDL-C IncreaseImproves lipid profile
Anti-inflammatoryReduces CRP levels
Cancer PreventionInhibits adenoma formation in animal studies
Enhanced Liver TargetingImproved binding to ASGPR for targeted delivery

Properties

CAS No.

1659317-56-2

Molecular Formula

C33H32FN2NaO4

Molecular Weight

562.6 g/mol

IUPAC Name

sodium;(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoate

InChI

InChI=1S/C33H33FN2O4.Na/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39;/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1/b15-9-;/t27-;/m0./s1

InChI Key

HVVXDWFELLEWEX-SZIUKIKUSA-M

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C/C=C\C(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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